![molecular formula C8H5Br2FO2 B1435256 Methyl 2,6-dibromo-4-fluorobenzoate CAS No. 1806294-86-9](/img/structure/B1435256.png)
Methyl 2,6-dibromo-4-fluorobenzoate
Overview
Description
“Methyl 2,6-dibromo-4-fluorobenzoate” is a chemical compound with the CAS Number: 1806294-86-9 . It has a molecular weight of 311.93 . The compound is solid at room temperature .
Physical And Chemical Properties Analysis
“Methyl 2,6-dibromo-4-fluorobenzoate” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Hydrazones derived from 4-fluorobenzoic acid hydrazide have been synthesized and evaluated for their antimycobacterial activity towards Mycobacterium tuberculosis. These derivatives, including those with substitutions similar to Methyl 2,6-dibromo-4-fluorobenzoate, showed promising inhibitory activity, highlighting the potential of fluorinated benzoic acid derivatives in developing antimicrobial agents (Koçyiğit-Kaymakçıoğlu et al., 2009).
Electrochemical Studies
Methylfluorobenzoates have been studied for their electrochemical reduction behavior, which is influenced by the electron-withdrawing fluorine atom. This research provides insights into the stabilization of radical anions and the mechanisms of C–F bond cleavage, relevant for understanding the reactivity and potential applications of Methyl 2,6-dibromo-4-fluorobenzoate in electrochemical or synthesis contexts (Muthukrishnan & Sangaranarayanan, 2010).
Molecular Structure Analysis
Studies on closely related halobenzoyl piperazines have shown that similar molecular structures can result in different intermolecular interactions, affecting the crystalline properties and potentially the reactivity of such compounds. This research underscores the importance of molecular structure analysis in understanding the physical and chemical properties of compounds like Methyl 2,6-dibromo-4-fluorobenzoate (Mahesha et al., 2019).
Antiviral Activity
A-aminophosphonates containing fluorobenzothiazole moieties have shown significant antiviral activities, demonstrating the potential of fluorinated compounds in the development of new antiviral agents. This highlights the relevance of exploring the biological activities of compounds like Methyl 2,6-dibromo-4-fluorobenzoate for their possible antiviral applications (Xie et al., 2017).
Safety and Hazards
properties
IUPAC Name |
methyl 2,6-dibromo-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQPZOPJJVTWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dibromo-4-fluorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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